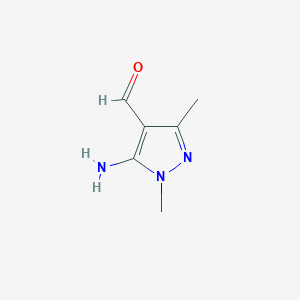

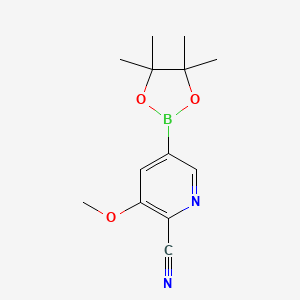

5-Amino-1,3-dimethylpyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . There are many ways to synthesize 5-amino-1,3-dimethylpyrazole, including condensation with Mannich base and methylhydrazine .

Molecular Structure Analysis

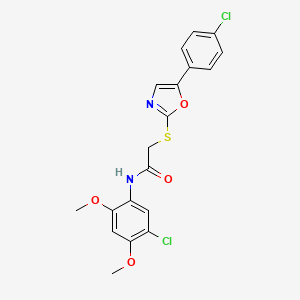

The molecular structure of 5-Amino-1,3-dimethylpyrazole can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular formula is C5H9N3, and the average mass is 111.145 Da .

Chemical Reactions Analysis

5-Amino-1,3-dimethylpyrazole is a potent reagent in organic and medicinal synthesis . It has been used as a versatile synthetic building block in the synthesis of remarkable organic molecules with versatile functionalities .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-1,3-dimethylpyrazole include a density of 1.17±0.1 g/cm3 (Predicted), a melting point of 65-69 °C (lit.), a boiling point of 121-123 °C (Press: 9 Torr), and a flash point of 88°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Novel Compounds : 5-Amino-1,3-dimethylpyrazole-4-carbaldehyde is involved in the synthesis of various novel compounds. For instance, its reaction with 4-methoxybenzo[1,3]dioxole-5-carbaldehyde leads to a new compound with specific crystalline properties, highlighting its role in creating structurally unique molecules (Arderne, Fotsing, & Ndinteh, 2021).

Formation of Imidazo[4,5-b]pyridine Derivatives : It is used in preparing imidazo[4,5-b]pyridine derivatives. This process involves the condensation of compounds like 4-Amino-1,2-dimethylimidazole-5-carbaldehyde with various carbonyl compounds (Perandones & Soto, 1997).

Synthesis of 1,4-Dihydropyridines : The compound is instrumental in synthesizing 1,4-dihydropyridines with a pyrazole moiety, which are obtained through a variation of the classical Hantzsch synthesis (Thakrar et al., 2012).

Chemical Reactions and Formylations

Vilsmeier-Haak Formylation : In a study exploring the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, 5-Amino-1,3-dimethylpyrazole-4-carbaldehyde was synthesized, demonstrating its potential in formylation processes (Attaryan et al., 2006).

Synthesis of Schiff Bases : The compound is used for synthesizing Schiff bases, as seen in the creation of new pyrazole-containing aldehydes and their subsequent reactions with primary amines (Potapov, Khlebnikov, & Ogorodnikov, 2006).

Material Preparation and Synthesis

Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride : A scalable process for preparing 4-amino-1,3-dimethylpyrazole hydrochloride, a useful starting material, involves a three-step sequence from methyl hydrazine and acetaldehyde dimethylacetal, highlighting its role in material preparation (Graham, Brown, & Ford, 2010).

Facile Synthesis of Purines : The compound is involved in the facile one-pot synthesis of purines, showcasing its utility in creating complex organic molecules (Perandones & Soto, 1997).

Photophysical Studies

- Study of Photophysical Properties : Its derivatives are used in studying photophysical properties, as seen in the synthesis of heterocyclic orthoaminoaldehydes and their role in determining the absorption and emission characteristics based on substituents (Patil et al., 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as 5-amino-pyrazoles have been reported to target various proteins and enzymes .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in their function .

Biochemical Pathways

Related compounds have been found to impact various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular levels .

Action Environment

Such factors can significantly impact the action of similar compounds .

Eigenschaften

IUPAC Name |

5-amino-1,3-dimethylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-5(3-10)6(7)9(2)8-4/h3H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWISGVUHHTGQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3-dimethylpyrazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(pyrrolidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2565061.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2565068.png)

![7-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565074.png)

![(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2565075.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2565084.png)